molecular formula C15H22N4O2S B253822 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

Cat. No. B253822
M. Wt: 322.4 g/mol
InChI Key: DBAAQJOJADCBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated in detail.

Mechanism of Action

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been shown to stabilize the tumor suppressor protein p53, which is mutated in more than 50% of all human cancers. Stabilization of p53 leads to increased transcription of downstream target genes, resulting in cell cycle arrest, apoptosis, and senescence. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has also been shown to inhibit the activity of the oncogenic protein MDM2, which promotes the degradation of p53. Inhibition of MDM2 leads to increased levels of p53 and increased transcription of downstream target genes.
Biochemical and Physiological Effects:
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been investigated for its potential use in treating neurodegenerative diseases. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide is its specificity for stabilizing p53 and inhibiting MDM2. This specificity reduces the potential for off-target effects and toxicity. However, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis method for 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide is complex and yields are relatively low, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide. One direction is to investigate the potential use of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential use of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide in combination with immunotherapy, which has shown promising results in cancer treatment. In addition, further research is needed to investigate the potential use of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide in treating neurodegenerative diseases. Finally, research is needed to develop more efficient synthesis methods for 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide, which can increase its availability for research purposes.

Synthesis Methods

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide can be synthesized using a multistep process starting from 5-cyano-6-ethyl-4-hydroxy-2-pyrimidine sulfide. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then treated with propylamine and acetic anhydride to obtain the desired product, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

InChI

InChI=1S/C15H22N4O2S/c1-4-7-19(8-5-2)13(20)10-22-15-17-12(6-3)11(9-16)14(21)18-15/h4-8,10H2,1-3H3,(H,17,18,21)

InChI Key

DBAAQJOJADCBJY-UHFFFAOYSA-N

Isomeric SMILES

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

SMILES

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

Canonical SMILES

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.